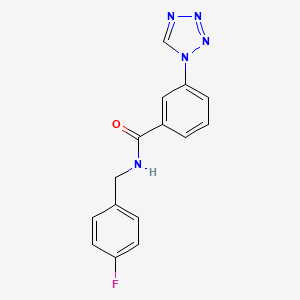

N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC10183794

Molecular Formula: C15H12FN5O

Molecular Weight: 297.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12FN5O |

|---|---|

| Molecular Weight | 297.29 g/mol |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C15H12FN5O/c16-13-6-4-11(5-7-13)9-17-15(22)12-2-1-3-14(8-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) |

| Standard InChI Key | MFDGANRPYIZJMI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide (IUPAC name: N-[(4-fluorophenyl)methyl]-3-(tetrazol-1-yl)benzamide) is a benzamide derivative with distinct substituents at the 3-position of the benzene ring and the amide nitrogen. Its molecular formula, , reflects the incorporation of a fluorine atom and a tetrazole ring, contributing to a molecular weight of 297.29 g/mol. The compound’s SMILES notation, C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=C(C=C3)F, provides a simplified representation of its structure, emphasizing the tetrazole (N2C=NN=N2) and 4-fluorobenzyl (NCC3=CC=C(C=C3)F) moieties.

Structural Significance

The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while retaining hydrogen-bonding capabilities . The 4-fluorobenzyl group contributes to lipophilicity, potentially improving membrane permeability. This combination of features positions the compound as a scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-fluorobenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves sequential reactions:

-

Amide Bond Formation: Coupling 3-(1H-tetrazol-1-yl)benzoic acid with 4-fluorobenzylamine using carbodiimide reagents (e.g., EDC or DCC) in the presence of a catalyst such as DMAP.

-

Tetrazole Ring Introduction: Cycloaddition of nitriles with sodium azide under acidic conditions, a method validated for related tetrazole-bearing compounds .

Key challenges include optimizing reaction yields and minimizing byproducts. For instance, the tetrazole ring’s sensitivity to pH requires precise control during cycloaddition.

Purification and Characterization

Post-synthesis purification employs column chromatography and recrystallization. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase ensures >95% purity, critical for biological assays.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR: Signals at δ 8.5–8.7 ppm correspond to tetrazole protons, while δ 7.2–7.9 ppm integrate aromatic protons from the benzamide and fluorobenzyl groups. The amide proton appears as a singlet near δ 10.1 ppm.

-

C NMR: Peaks at 165–170 ppm confirm the amide carbonyl, and 160–165 ppm indicate the fluorine-substituted aromatic carbon .

Infrared (IR) Spectroscopy

Strong absorptions at 1670 cm (amide C=O stretch) and 1250 cm (C-F stretch) validate functional groups.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 297.29, consistent with the molecular weight.

Comparative Analysis with Structural Analogues

The methyl-substituted analogue shows a 4.7% increase in molecular weight, which may enhance hydrophobic interactions but reduce solubility. Conversely, the fluorine-on-benzamide variant demonstrates reduced steric bulk, potentially favoring target binding.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the tetrazole and fluorobenzyl groups to optimize potency and selectivity.

-

In Vivo Toxicology: Assessing acute and chronic toxicity in animal models to establish safety profiles.

-

Formulation Development: Exploring nanoencapsulation or prodrug strategies to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume